

linearity assessment for Lamivudine quantification over a specific concentration range

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Compound of Interest

Compound Name: Lamivudine-15N2,13C

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A Comparative Guide to Linearity Assessment for Lamivudine Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of Lamivudine, with a specific focus on the linearity of these methods. The data presented is collated from various scientific studies and is intended to assist researchers in selecting the most appropriate method for their specific needs.

Linearity of Lamivudine Quantification: A Comparative Analysis

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is a critical parameter in method validation, ensuring the accuracy of quantitative analysis. Below is a summary of linearity data for Lamivudine quantification using various analytical techniques.



Analytical Method	Concentration Range	Correlation Coefficient (r) or Coefficient of Determination (r²)	Regression Equation	Reference
RP-HPLC	5-30 μg/mL	$r^2 = 0.999$	Not Specified	[1]
RP-HPLC	3.75-22.50 μg/mL	r ² = 1	y = 48856x – 2153	[2]
RP-HPLC	15-75 μg/mL	$r^2 = 0.999$	Not Specified	[3]
RP-HPLC	5-100 μg/mL	Not Specified	Y = 24.572x + 8.187	[4]
RP-HPLC	10-50 μg/mL	Not Specified	Not Specified	[5]
LC-MS/MS	25.0240- 3997.1740 ng/mL	> 0.99	Not Specified	
LC-MS/MS	25-4000 ng/mL	Not Specified	Not Specified	_
LC-MS/MS	1-3000 ng/mL	r ² = 0.9897 (for 3TC)	Not Specified	_
HILIC-MS/MS	50-3000 ng/mL	r ² = 0.9985	Not Specified	
RP-HPLC (in human plasma)	406.20-4020.05 ng/mL	r ² = 0.9999	Not Specified	
UV Spectrophotomet ry	2.5-20 μg/mL	Not Specified	Not Specified	
UV Spectrophotomet ry	5-30 μg/mL	Not Specified	Not Specified	

Experimental Protocols



Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for the quantification of Lamivudine.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the quantification of Lamivudine in bulk drug and pharmaceutical dosage forms.

- · Chromatographic System:
 - Column: HiQSil C-18 (250 mm × 4.6 mm, 5μm) or equivalent.
 - Mobile Phase: A mixture of Acetonitrile and Phosphate buffer (pH 4) in a ratio of 85:15 (v/v).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μL.
 - Detector: UV detector set at 271 nm.
 - Retention Time: Approximately 3.16 minutes.
- Standard Solution Preparation:
 - Prepare a standard stock solution of Lamivudine.
 - Prepare working solutions by serial dilution of the stock solution to achieve concentrations within the desired linear range (e.g., 5-30 µg/mL).
- Linearity Assessment:
 - Inject the prepared standard solutions into the HPLC system.
 - Construct a calibration curve by plotting the peak area against the corresponding concentration of Lamivudine.



Determine the regression equation and the correlation coefficient (r²) to assess linearity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for quantifying Lamivudine in biological matrices like human plasma.

- Chromatographic and Mass Spectrometric System:
 - Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 μm).
 - Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (90:10 v/v).
 - Flow Rate: 1.0 mL/min.
 - Mass Spectrometer: API-4000 LC-MS/MS with electrospray ionization (ESI) operated in multiple-reaction monitoring (MRM) mode.
- Sample Preparation (Solid-Phase Extraction SPE):
 - Use a solid-phase extraction technique to extract Lamivudine and an internal standard from the plasma sample.
 - Reconstitute the extracted samples before injection into the LC-MS/MS system.
- Linearity Assessment:
 - Prepare calibration standards by spiking known concentrations of Lamivudine into blank plasma.
 - Analyze the calibration standards using the LC-MS/MS method.
 - Construct a calibration curve and perform a least-squares regression analysis to evaluate linearity. A correlation coefficient greater than 0.99 is generally considered acceptable.

Experimental Workflow Visualization



The following diagram illustrates the general workflow for assessing the linearity of an analytical method for Lamivudine quantification.



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